molecular formula C8H6ClIO2 B8482134 4-Iodo-3-methoxy-benzoyl chloride

4-Iodo-3-methoxy-benzoyl chloride

Cat. No.: B8482134
M. Wt: 296.49 g/mol
InChI Key: XRMHOAXOEMSANI-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-benzoyl chloride is an aromatic acyl chloride characterized by a benzoyl chloride backbone substituted with an iodine atom at the para position and a methoxy group at the meta position. This structure combines the electrophilic reactivity of the acyl chloride group with the electronic and steric effects of the substituents.

Properties

Molecular Formula

C8H6ClIO2

Molecular Weight

296.49 g/mol

IUPAC Name

4-iodo-3-methoxybenzoyl chloride

InChI

InChI=1S/C8H6ClIO2/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4H,1H3

InChI Key

XRMHOAXOEMSANI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Benzoyl Chlorides

  • 4-Bromobenzoyl Chloride (CAS 586-75-4):
    • Reactivity : Bromine’s lower electronegativity compared to iodine results in slower nucleophilic acyl substitution. For example, hydrolysis rates for 4-bromo derivatives are typically lower than those for iodo analogues due to weaker C–Br bond polarization .
    • Stability : The C–I bond in 4-iodo derivatives is weaker than C–Br, making 4-Iodo-3-methoxy-benzoyl chloride more prone to decomposition under thermal or photolytic conditions .
    • Applications : Brominated benzoyl chlorides are widely used in Suzuki-Miyaura couplings, whereas iodinated variants may find niche roles in radio-labeling or Ullmann-type reactions due to iodine’s superior leaving-group ability.

Methoxy-Substituted Benzoyl Chlorides

  • This could slow down reactions with nucleophiles like amines or alcohols . Solubility: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF or DMSO), a trait shared with this compound .

Combined Halogen and Methoxy Substitutions

  • 4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS 483316-01-4): Steric Effects: Bulky substituents like butoxy groups hinder access to the carbonyl group, a factor less pronounced in this compound due to its smaller iodine atom. Stability: Chlorine’s electron-withdrawing nature contrasts with iodine’s polarizable structure, leading to differences in shelf life and thermal stability .

Physicochemical Properties

Property This compound* 4-Bromobenzoyl Chloride 4-Butoxy-3-chloro-5-methoxybenzaldehyde
Molecular Weight (g/mol) ~296.5 (estimated) 219.43 258.70
Melting Point Not reported 38–42°C Not reported
Solubility Likely soluble in DCM, THF Soluble in ether, DCM Insoluble in water
Stability Moisture-sensitive Moisture-sensitive Stable under inert atmosphere

Reactivity and Stability

  • Hydrolysis Sensitivity: The acyl chloride group reacts vigorously with water, producing 4-Iodo-3-methoxy-benzoic acid. The electron-donating methoxy group may slightly retard hydrolysis compared to non-substituted benzoyl chlorides.
  • Thermal Decomposition: Iodine’s weak bond strength increases susceptibility to degradation at elevated temperatures, a phenomenon less pronounced in chloro or bromo analogues .

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